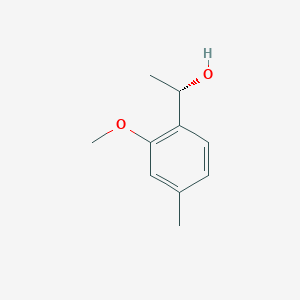

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Description

Nomenclature and Structural Classification

(1S)-1-(2-Methoxy-4-methylphenyl)ethan-1-ol (CAS 1157929-94-6) is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its IUPAC name reflects its substitution pattern: the phenyl ring contains a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position , while the hydroxyl-bearing carbon (C1) forms a stereocenter with (S)-configuration.

Structural Features:

- Aromatic core : A benzene ring with electron-donating substituents (methoxy and methyl groups).

- Chiral center : The ethanol carbon (C1) exhibits stereochemical specificity, critical for asymmetric synthesis.

- Synonym : The compound is also referred to as (S)-1-(2-methoxy-4-methylphenyl)ethanol in older literature.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=CC(=C1)C)CC(C)O | |

| Chiral Center | C1 (S-configuration) |

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to expand chiral alcohol libraries for asymmetric catalysis. PubChem records indicate its initial deposition in 2009 , coinciding with advancements in ruthenium-catalyzed transfer hydrogenation methods. Its design leverages electron-rich aromatic systems to study steric and electronic effects in enantioselective reductions. Notably, the methoxy and methyl groups were intentionally positioned to modulate substrate-catalyst interactions in hydrogenation reactions.

Position within Chiral Alcohol Taxonomy

This compound belongs to two overlapping categories:

- Secondary alcohols : The hydroxyl group is attached to a carbon bonded to two other carbons (the phenyl ring and a methyl group).

- Aromatic alcohols : The phenyl group is directly connected to the ethanol backbone, distinguishing it from aliphatic analogs.

Its stereochemical identity places it within the broader class of non-racemic β-aryl ethanols , which are pivotal in pharmaceutical intermediates. The (S)-enantiomer is particularly significant due to its prevalence in bioactive molecules and compatibility with chiral catalysts.

Significance in Organic Chemistry Research

This compound serves as a model substrate for investigating:

- Steric effects : The 2-methoxy and 4-methyl groups create a congested environment, testing catalyst selectivity in asymmetric reductions.

- Electronic tuning : Electron-donating substituents stabilize transition states in transfer hydrogenation, as demonstrated in studies using Ru(II)/η⁶-arene catalysts.

- Chiral amplification : Its rigid aromatic system enhances enantiomeric excess (ee) in catalytic cycles, achieving >95% ee in optimized conditions.

Recent applications include its use in synthesizing optically active amines via reductive amination and as a building block for chiral ligands in transition-metal catalysis. The compound’s structural modularity allows systematic exploration of substituent effects on reaction kinetics and thermodynamics.

Properties

IUPAC Name |

(1S)-1-(2-methoxy-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALPRVTSRTBPP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as 2-methoxy-4-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of various alcohol derivatives

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C11H16O2. Its structure includes a methoxy group and a methyl group attached to a phenyl ring, which contributes to its distinct reactivity and biological activity. The stereochemistry at the carbon adjacent to the hydroxyl group plays a crucial role in its interactions with biological targets.

Chemistry

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it an essential precursor for developing new compounds.

Synthetic Routes:

- Reduction: The synthesis typically involves reducing 2-methoxy-4-methylbenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

- Chiral Resolution: Techniques such as enzymatic resolution or chiral chromatography are employed to isolate the (1S) enantiomer.

Biology

The compound is studied for its potential biological activity , particularly its interactions with enzymes and receptors. Research indicates that it may modulate the activity of specific molecular targets involved in inflammation and pain pathways.

Mechanism of Action:

- Interacts with enzymes and receptors.

- Influences signaling pathways related to inflammation and pain management .

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties , including anti-inflammatory and analgesic effects. Preliminary studies suggest it may be effective in treating conditions such as arthritis and other inflammatory diseases .

Case Studies:

- In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating potential for further development as anti-cancer agents .

Industry

The compound is also used in the production of fragrances and flavors , showcasing its versatility beyond pharmaceutical applications. Its unique olfactory properties make it suitable for use in perfumery and food flavoring industries.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

2-methoxy-4-methylphenol: Lacks the ethan-1-ol moiety but shares the methoxy and methyl groups on the phenyl ring.

1-(2-methoxy-4-methylphenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.

Uniqueness

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Biological Activity

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, a chiral alcohol, has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

It features a methoxy group and a methyl group on a phenyl ring, contributing to its distinct properties. The stereochemistry at the carbon adjacent to the hydroxyl group plays a crucial role in its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : 2-methoxy-4-methylbenzaldehyde.

- Reduction : The aldehyde is reduced to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Resolution : Techniques such as enzymatic resolution or chiral chromatography are employed to isolate the (1S) enantiomer.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its mechanism of action may involve disrupting cellular processes in target organisms, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research suggests that this compound may have anti-inflammatory effects, potentially through the modulation of signaling pathways related to inflammation. It could interact with specific enzymes or receptors involved in inflammatory responses.

Analgesic Effects

There is evidence supporting the analgesic properties of this compound. Studies indicate that it may influence pain perception pathways, providing a basis for its use in pain management therapies .

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Molecular Targets : It may modulate the activity of enzymes and receptors related to inflammation and pain.

- Signaling Pathways : The compound likely influences pathways involved in cellular responses to stress and injury, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol | Chiral center at adjacent carbon | Exhibits different biological activities compared to (1S) |

| 2-Methoxy-4-methylphenol | Methoxy group on phenolic ring | Antioxidant properties; used in disinfectants |

| 4-Methylphenol | Methyl group on phenolic ring | Known for antibacterial properties |

This compound is unique due to its specific stereochemistry, which results in distinct biological activities compared to its enantiomer and other related compounds .

Case Studies and Research Findings

Recent studies have shown promising results regarding the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of certain strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant strains .

- Anti-inflammatory Research : Another investigation highlighted its ability to reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol?

Methodological Answer: The enantioselective synthesis of this compound typically involves catalytic asymmetric reduction or biocatalytic approaches:

- Catalytic Hydrogenation : Iron phthalocyanine (FePC) catalysts under aerobic conditions can reduce alkynes to secondary alcohols with Markovnikov selectivity. For example, using 4-methylphenyl acetylene as a precursor, FePC (0.25 mol%) in ethanol at room temperature for 6–24 hours yields 67.8% of the alcohol product .

- Biocatalytic Reduction : Enzymes like alcohol dehydrogenases (ADHs) can enantioselectively reduce ketones. For instance, 2-methoxy-4-methylacetophenone can be reduced using ADHs in aqueous buffers with cofactor regeneration systems (e.g., NADH/NAD+), achieving >90% enantiomeric excess (ee) .

Q. How is the enantiomeric purity of this compound analyzed?

Methodological Answer: Enantiomeric purity is assessed using:

- Chiral HPLC/GC : Columns like Chiralcel OD-H or Cyclodextrin-based phases separate enantiomers. Retention times and peak areas quantify ee (e.g., 99% ee for the (1S)-enantiomer) .

- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces chemical shift differences between enantiomers in H NMR spectra .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer: Critical properties include:

- Solubility : Moderate in polar solvents (e.g., ethanol, methanol) and low in water (<1 mg/mL at 25°C). Solubility can be enhanced using co-solvents like DMSO .

- Stability : Stable under inert atmospheres but prone to oxidation in air. Storage at –20°C under argon is recommended .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound?

Methodological Answer: Advanced systems include:

- Iron Phthalocyanine (FePC) Catalysts : FePC promotes aerobic anti-Markovnikov hydration of alkynes, achieving 72–85% ee for secondary alcohols. Reaction conditions (e.g., solvent polarity, temperature) critically influence stereoselectivity .

- Biocatalysts : Engineered ADHs (e.g., from Lactobacillus brevis) achieve >99% ee. For example, using isopropanol as a co-substrate for cofactor recycling reduces process costs .

Q. How does stereochemistry influence reactivity in derivatization reactions?

Methodological Answer: The (1S)-enantiomer exhibits distinct reactivity:

- Oxidation : Chromic acid oxidizes the alcohol to (1S)-2-methoxy-4-methylacetophenone with retention of configuration .

- Esterification : (1S)-enantiomers react faster with acetyl chloride in pyridine due to steric effects from the methoxy group .

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer: Discrepancies arise from solvent purity and measurement techniques. Standardized protocols include:

- Dynamic Light Scattering (DLS) : Measures particle size distribution in saturated solutions.

- Hansen Solubility Parameters : Predict solubility in untested solvents using HSPiP software .

Future Research Directions

- Mechanistic Studies : Elucidate FePC’s role in stereochemical control using DFT calculations .

- Structure-Activity Relationships (SAR) : Modify the methoxy/methyl groups to enhance bioactivity in antimicrobial assays .

- Green Chemistry : Develop solvent-free biocatalytic systems using immobilized enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.